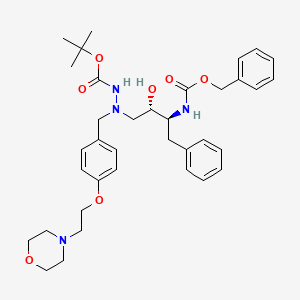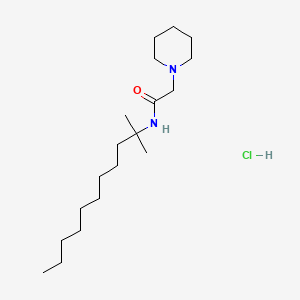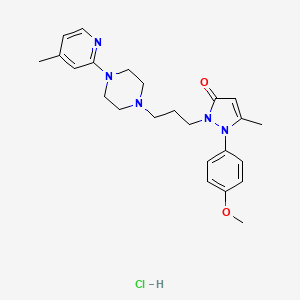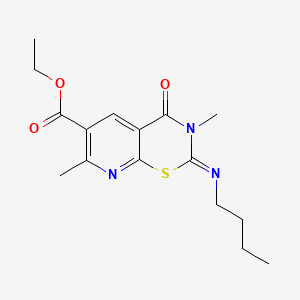
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It features an acridine moiety substituted with a chlorine atom at the 4-position and a thioether linkage to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and a suitable aldehyde.
Chlorination: The acridine derivative is then chlorinated at the 4-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Thioether Formation: The chlorinated acridine is reacted with a thiol derivative, such as thiophenol, under basic conditions to form the thioether linkage.
Phenyl Substitution: Finally, the phenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the acridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified acridine moieties
Substitution: Amino or alkoxy derivatives
Aplicaciones Científicas De Investigación
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given the acridine structure’s known interactions with DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules, particularly DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide
- Acetic acid,2-[(3-nitro-9-acridinyl)thio]-, hydrazide
- Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-
Uniqueness
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific substitution pattern and the presence of both the acridine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
134826-41-8 |
|---|---|
Fórmula molecular |
C21H14ClNOS |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-(4-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-17-11-6-10-16-20(17)23-18-12-5-4-9-15(18)21(16)25-13-19(24)14-7-2-1-3-8-14/h1-12H,13H2 |
Clave InChI |
NKJINFXIYIQUFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)





